Product packaging for 4,4-Diphenyl-4H-thiopyran(Cat. No.:CAS No. 65783-77-9)

4,4-Diphenyl-4H-thiopyran

Cat. No.: B14463905
CAS No.: 65783-77-9
M. Wt: 250.4 g/mol
InChI Key: XETWYPXDYCNUHF-UHFFFAOYSA-N
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Description

Significance of Sulfur Heterocycles in Contemporary Organic Chemistry

Sulfur-containing heterocyclic compounds are a pivotal class of organic molecules that have garnered sustained interest in the scientific community. nih.govresearchgate.netosi.lv These compounds, which feature a ring structure containing at least one sulfur atom, are integral to numerous areas of chemical and biological research. nih.govresearchgate.net The presence of the sulfur atom, with its available unshared electron pairs and distinct electronegativity compared to carbon, imparts unique physicochemical characteristics and reactivity to these molecules. nih.govarkat-usa.org

The significance of sulfur heterocycles is underscored by their wide-ranging applications. In medicinal chemistry, they are recognized as "privileged pharmacological structures" found in many natural products and synthetic pharmaceutical agents. researchgate.net Derivatives of sulfur heterocycles have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. rsc.org Prominent examples of sulfur-containing heterocyclic drugs include tiquizium (B129165) bromide, tipepidine, and tioconazole. researchgate.net Beyond pharmaceuticals, these compounds are crucial in the development of agrochemicals, dyes, pigments, and advanced materials such as molecular conductors and magnets. nih.govarkat-usa.orgnih.gov The ongoing exploration of sulfur heterocycles continues to fuel the development of novel synthetic methodologies and the discovery of new applications. nih.govnih.gov

Isomeric Forms of Thiopyrans: Distinguishing 2H- and 4H-Thiopyrans

Thiopyrans are six-membered heterocyclic compounds with the chemical formula C₅H₆S, where a sulfur atom replaces one carbon atom in a benzene (B151609) ring. wikipedia.org They exist in two primary isomeric forms, 2H-thiopyran and 4H-thiopyran, which are distinguished by the location of the double bonds within the ring. rsc.orgwikipedia.org In 2H-thiopyran, the sp³-hybridized carbon atom is at position 2, while in 4H-thiopyran, it is at position 4. rsc.org This structural difference significantly influences their stability and reactivity.

Thermodynamic analyses have shown that the relative stability of these isomers can be influenced by the nature and position of substituents. rsc.org For instance, in some cases, 2H-thiopyrans are thermodynamically more stable, while in others, the 4H-isomer is favored. rsc.org The synthetic routes to thiopyrans can also dictate which isomer is formed. For example, the reaction of a thiopyrylium (B1249539) salt with a Grignard reagent can yield a mixture of 2H- and 4H-isomers, and under certain conditions, 4-methyl-4H-thiopyran can isomerize to the corresponding 2H-isomer. rsc.org Conversely, the use of acetylenic dienophiles in cycloaddition reactions often leads to the formation of 4H-thiopyrans. rsc.org

Overview of 4,4-Diphenyl-4H-thiopyran within the Context of Advanced Thiopyran Chemistry

Within the diverse family of thiopyran derivatives, this compound stands out as a significant compound in advanced chemical research, particularly in the field of photochemistry. The introduction of two phenyl groups at the C4 position of the 4H-thiopyran ring creates a unique molecular scaffold that has been instrumental in studying complex photochemical rearrangements. cdnsciencepub.com

Research has shown that upon direct photolysis, this compound undergoes rearrangement to form a mixture of products, including 5,6-diphenyl-2-thiabicyclo[3.1.0]hexene and 2,4-diphenyl-α-thiopyran. cdnsciencepub.com This reactivity is in contrast to its oxidized form, this compound-1,1-dioxide, which upon photolysis yields different bicyclic products and solvent addition products. cdnsciencepub.com These studies provide valuable insights into the fundamental mechanisms of photochemical reactions in heterocyclic systems. The synthesis of this compound and its derivatives, often starting from diphenylmethane, has been a subject of investigation to understand and control these photorearrangements. cdnsciencepub.com The unique structural and photochemical properties of this compound make it a valuable tool for exploring the frontiers of thiopyran chemistry and its applications in materials science.

Interactive Data Tables

Table 1: Physicochemical Properties of Selected Thiopyran Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,6-Diphenyl-4H-thiopyran-4-oneC₁₇H₁₂OS264.34126-130
4H-Thiopyran-4-one, 1,1-dioxideC₅H₄O₃S144.15Not Available
4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyranC₂₅H₂₂OS370.49Not Available
2H-Thiopyran-3(4H)-oneC₅H₆OS114.17Not Available

Data sourced from multiple chemical suppliers and research articles. chemsrc.comsmolecule.comchemimpex.comnih.govsigmaaldrich.comchemeo.com

Table 2: Research Applications of this compound and Related Compounds

Compound/DerivativeResearch AreaKey Findings
This compoundPhotochemistryUndergoes rearrangement to bicyclic and isomeric thiopyrans upon photolysis. cdnsciencepub.com
This compound-1,1-dioxidePhotochemistryRearranges to a different bicyclic product and forms solvent addition products. cdnsciencepub.com
2,6-Diphenyl-4H-thiopyran-4-oneOrganic Synthesis, Materials ScienceUsed as a building block for more complex molecules and in the development of organic light-emitting diodes (OLEDs). chemimpex.com
Substituted 4H-Thiopyran-1,1-dioxidesPhotochemistryExhibit regioselectivity in photorearrangements, influenced by substituents. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14S B14463905 4,4-Diphenyl-4H-thiopyran CAS No. 65783-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65783-77-9

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

4,4-diphenylthiopyran

InChI

InChI=1S/C17H14S/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-14H

InChI Key

XETWYPXDYCNUHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CSC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4,4 Diphenyl 4h Thiopyran and Its Derivatives

Strategies for the Construction of the 4H-Thiopyran Core

The construction of the 4H-thiopyran ring system is frequently achieved through the chemical modification of a pre-formed thiopyrylium (B1249539) salt. These salts, possessing a positive charge on the sulfur-containing ring, are highly susceptible to nucleophilic attack. The two primary strategies for converting thiopyrylium salts into 4H-thiopyrans involve reduction by complex metal hydrides or reaction with organometallic C-nucleophiles, such as Grignard reagents. The choice of reagent and reaction conditions is critical as it dictates the regioselectivity of the addition and the final substitution pattern of the thiopyran product.

The reduction of thiopyrylium salts to their corresponding neutral 2H- and 4H-thiopyran isomers can be readily accomplished using complex hydrides. tandfonline.comtandfonline.com The thiopyrylium cation features two primary electrophilic sites for hydride attack: the C-2/C-6 positions (α-positions) and the C-4 position (γ-position). tandfonline.comtandfonline.com Hydride addition to an α-position yields a 2H-thiopyran, whereas attack at the γ-position leads to the formation of a 4H-thiopyran. tandfonline.comtandfonline.com The distribution of these isomeric products is highly dependent on the reaction protocol. tandfonline.com

The regioselectivity of the hydride reduction of thiopyrylium salts is influenced by the hydride donor, the solvent, and the substitution pattern on the thiopyrylium ring. tandfonline.comrsc.org For instance, the reduction of 2,4,6-triphenylthiopyrylium (B12475331) ions with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) produces a mixture of the 2H- and 4H-isomers in a 3:7 ratio, while the same reaction in acetonitrile (B52724) results in a 1:1 mixture. tandfonline.comtandfonline.com In contrast, the reduction of 2,6-diphenylthiopyrylium cations in methanol exclusively yields the 4H-thiopyran (0:100 ratio of 2H:4H). tandfonline.comtandfonline.com The use of different hydride agents also impacts the outcome; the reduction of 2,4,6-triphenylthiopyrylium iodide with lithium aluminum hydride (LiAlH₄) affords a 1:9 mixture of 2H- and 4H-thiopyrans. rsc.org

Thiopyrylium SaltHydride ReagentSolventProduct Ratio (2H-thiopyran : 4H-thiopyran)Reference
2,4,6-TriphenylthiopyryliumNaBH₄Methanol3:7 tandfonline.com, tandfonline.com
2,4,6-TriphenylthiopyryliumNaBH₄Acetonitrile1:1 tandfonline.com, tandfonline.com
2,6-DiphenylthiopyryliumNaBH₄Methanol0:100 tandfonline.com, tandfonline.com
2,4,6-Triphenylthiopyrylium IodideLiAlH₄Not Specified1:9 rsc.org
PentaphenylthiopyryliumLiBH₄THF4H-thiopyran only (30% yield) tandfonline.com, tandfonline.com

The mechanism of thiopyrylium salt reduction involves the direct nucleophilic attack of a hydride ion (H⁻) on one of the electrophilic carbon centers of the thiopyrylium ring. tandfonline.comtandfonline.com Attack at the C-4 (γ) position leads directly to the 4H-thiopyran isomer. tandfonline.comtandfonline.com Attack at the C-2 (α) position generates the 2H-thiopyran isomer. tandfonline.comtandfonline.com It has been observed that the thiopyrylium ions themselves can act as catalysts for the isomerization between the corresponding 2H- and 4H-thiopyrans. tandfonline.comtandfonline.com This suggests that under certain conditions, the initial kinetic product of the reduction may isomerize to the thermodynamically more stable isomer. For example, reduction of 2,4,6-triphenylthiopyrylium perchlorate (B79767) under solvent-free conditions yields the thermodynamically more stable 2H-thiopyran in over 95% purity, whereas the reaction in methanol gives a 3:7 mixture of 2H and 4H isomers. tandfonline.comtandfonline.com

A facile and efficient method for the reduction of triarylthiopyrylium salts has been developed using solvent-free conditions. tandfonline.comtandfonline.com This approach involves grinding the thiopyrylium salt with sodium borohydride supported on alumina (B75360) (NaBH₄/alumina). tandfonline.comtandfonline.com This method is notable for its high regioselectivity, often favoring the formation of the thermodynamically more stable 2H-thiopyran as the major product. tandfonline.comtandfonline.com The reaction is often complete within minutes of grinding. tandfonline.comtandfonline.com The use of alumina as a support is crucial, as reductions attempted without it result in poor yields. tandfonline.comtandfonline.com This solvent-free protocol offers a practical alternative to solution-based methods, exhibiting different and often higher regioselectivity. tandfonline.comtandfonline.com

Thiopyrylium SaltConditionReagentMajor Product(s)Reference
2,4,6-Triphenylthiopyrylium PerchlorateSolvent-FreeNaBH₄/Alumina>95% 2H-Thiopyran tandfonline.com, tandfonline.com
2,4,6-Triphenylthiopyrylium PerchlorateIn MethanolNaBH₄3:7 mixture of 2H- and 4H-Thiopyrans tandfonline.com, tandfonline.com

The reaction of Grignard reagents with thiopyrylium salts provides a powerful method for the synthesis of C-substituted thiopyrans, including the 4,4-disubstituted systems central to 4,4-diphenyl-4H-thiopyran. rsc.org The introduction of a Grignard reagent to a thiopyrylium salt can lead to a mixture of 2H- and 4H-isomers, similar to the outcomes observed with hydride reducing agents. rsc.org The direction of the nucleophilic attack is dependent on the nature of the Grignard reagent and the substituents on the thiopyrylium ring. rsc.org

The general synthesis involves the addition of a Grignard reagent (R-MgX) to a solution of a thiopyrylium salt. For example, the reaction between thiopyrylium salts and methyl- or ethylmagnesium bromide results in a 3:1 mixture of 2H- and 4H-thiopyrans. rsc.org A key application of this methodology is the synthesis of 4,4-disubstituted-4H-thiopyrans. The synthesis of 4-(4-methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran was achieved by reacting 4-(4-anisyl)-2,6-diphenylthiopyrylium perchlorate with methylmagnesium bromide in dry ether. nih.gov This demonstrates the direct formation of a tetra-substituted 4H-thiopyran where one of the C-4 substituents is introduced via the Grignard reagent. Similarly, the reaction of 2,4,6-triphenylthiopyrylium iodide with benzyl (B1604629) magnesium chloride exclusively produced the corresponding 4H-thiopyran. rsc.org

Thiopyrylium SaltGrignard ReagentProduct(s)Reference
Generic Thiopyrylium SaltMethyl- or Ethylmagnesium Bromide3:1 mixture of 2H- and 4H-Thiopyrans rsc.org
2,4,6-Triphenylthiopyrylium IodideBenzyl Magnesium Chloride4H-Thiopyran exclusively rsc.org
4-(4-Anisyl)-2,6-diphenylthiopyrylium PerchlorateMethylmagnesium Bromide4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran nih.gov

Grignard Reactions in 4H-Thiopyran Synthesis

Stereochemical Considerations in Grignard Additions

The introduction of substituents onto the thiopyran ring using Grignard reagents necessitates careful consideration of the reaction's stereochemical outcome. While the direct synthesis of this compound via Grignard addition to a pre-formed thiopyranone is a conceptually straightforward approach, the stereocontrol of such additions is paramount, especially when chiral centers are being established.

The addition of Grignard reagents to cyclic unsaturated esters and lactones, such as 2H-pyran-2-ones, provides a model for understanding the potential stereochemical pathways in related thiopyran systems. rug.nl The use of chiral ligands, particularly ferrocenyl-based bisphosphines in copper-catalyzed conjugate additions, has proven effective in achieving high enantioselectivity. rug.nl This strategy allows for the regio- and enantioselective synthesis of 3,4-dihydropyran-2-ones, which are versatile building blocks. rug.nl

A key challenge in using Grignard reagents with ester or lactone functionalities is the potential for double addition, which arises because the intermediate ketone is often more reactive than the starting material. acs.org However, recent studies have demonstrated that diastereocontrolled synthesis of tertiary alcohols from lactones using a double Grignard reaction is possible. acs.org By carefully controlling the reaction conditions and the sequence of addition, it is possible to construct complex chiral tertiary alcohols. acs.org In one notable example, the synthesis of a unique spirolactone was achieved with a key step involving a diastereoselective double Grignard reaction on a modified sugar derivative, with the product's absolute and relative configuration confirmed by X-ray diffraction. acs.org These principles of asymmetric catalysis and substrate-controlled diastereoselectivity are directly applicable to the synthesis of chiral thiopyran derivatives.

Cycloaddition Reactions for Thiopyran Ring Formation

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a powerful and convergent strategy for the synthesis of thiopyran rings. nih.gov This approach offers a direct route to six-membered heterocycles with a high degree of stereoselectivity. nih.gov The versatility of the [4+2] cycloaddition allows for the formation of the thiopyran scaffold by combining a 1,3-diene with a dienophile, where one of the components contains a sulfur atom. nih.govrsc.orgresearchgate.net

The hetero-Diels-Alder (or thia-Diels-Alder) reaction is a cornerstone of thiopyran synthesis. nih.gov In this process, a thiocarbonyl compound can act as either the dienophile or the heterodiene component. nih.gov Thioketones, such as thiobenzophenone, are known to be highly reactive dienophiles ("superdienophiles") in reactions with 1,3-dienes, yielding 3,6-dihydro-2H-thiopyrans. uzh.chuzh.ch Similarly, thiochalcones (α,β-unsaturated thioketones) can function as heterodienes, reacting with dienophiles like acetylenic esters to form 4H-thiopyrans. uzh.chnih.gov

The reactivity of these sulfur-containing compounds is attributed to their electronic properties; compared to their carbonyl analogues, they possess higher energy Highest Occupied Molecular Orbitals (HOMOs) and lower energy Lowest Unoccupied Molecular Orbitals (LUMOs). nih.gov This smaller energy gap facilitates orbital overlap with the reaction partner. nih.govresearchgate.net The reaction scope is broad, encompassing various thiocarbonyl compounds and dienes, leading to a diverse array of thiopyran and fused-thiopyran systems. nih.govnih.gov For instance, the reaction of 1,3-diphenylprop-2-en-1-one with Lawesson's reagent in the presence of dimethyl acetylenedicarboxylate (B1228247) (DMAD) under microwave irradiation efficiently produces 2,3-bis(methoxycarbonyl)-4,6-diphenyl-4H-thiopyran. core.ac.uk

Table 1: Examples of [4+2] Cycloaddition Reactions for Thiopyran Synthesis

Heterodiene/DieneDienophile/HeterodienophileProduct TypeReference
Aryl/Hetaryl ThiochalconesAcetylenic Esters (e.g., DMAD)4H-Thiopyrans uzh.ch
2,3-DimethylbutadieneThiobenzophenone3,6-Dihydro-2H-thiopyrans uzh.ch
1,3-Diphenylprop-2-en-1-one (via in situ thionation)Dimethyl Acetylenedicarboxylate (DMAD)4,6-Diphenyl-4H-thiopyran derivative core.ac.uk
Aryl/Hetaryl Thiochalcones1,4-QuinonesFused 4H-Thiopyrans nih.gov

The mechanism of the [4+2] cycloaddition for thiopyran formation can be either concerted or stepwise, a distinction that has been the subject of considerable study. nih.govacs.org In a concerted mechanism, the new sigma bonds are formed simultaneously in a single transition state, which is characteristic of many pericyclic reactions. nih.govrsc.org Symmetrical reactants often favor a concerted pathway. nih.gov

However, many thia-Diels-Alder reactions are proposed to proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. nih.govuzh.ch The choice between a concerted and stepwise pathway is influenced by factors such as the electronic nature of the reactants and the stability of potential intermediates. nih.govtandfonline.com For example, reactions involving highly electron-rich species may proceed via polar, zwitterionic intermediates, while less polar reactions might favor a diradical pathway. nih.govbeilstein-journals.org Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these mechanistic nuances. nih.govtandfonline.com In the reaction of dihetaryl thioketones with certain dienes, a stepwise mechanism via diradical intermediates has been proposed to explain the observed product distribution. uzh.ch Conversely, computational analysis of the cycloadditions of vinylacetylene and butadiyne with ethylene (B1197577) and acetylene (B1199291) favors a concerted reaction energetically, though the energy difference between the concerted and stepwise pathways can be small. acs.org

Both intermolecular and intramolecular variants of the [4+2] cycloaddition are employed for thiopyran synthesis. nih.govrsc.orgresearchgate.netresearchgate.net Intermolecular reactions, which occur between two separate molecules, are the most common approach. mdpi.com This strategy offers flexibility by allowing different combinations of dienes and dienophiles. For example, aryl thiochalcones react smoothly with 1,4-quinones in an intermolecular fashion to yield fused 4H-thiopyrans. nih.gov

Intramolecular Diels-Alder (IMDA) reactions involve a single molecule containing both the diene and dienophile moieties connected by a tether. mdpi.commit.edu These reactions are often more efficient than their intermolecular counterparts due to a less unfavorable activation entropy. mdpi.com The tether's length and nature significantly influence the reaction's rate and stereoselectivity. mit.edu While reports on intramolecular cycloadditions of unactivated oxabutadienes are limited due to competing side reactions, the strategy is highly effective for activated systems. mit.edu A comparative analysis using Molecular Electron Density Theory (MEDT) revealed that while the electronic and energetic profiles of intermolecular and intramolecular Diels-Alder reactions are remarkably similar, the intramolecular versions can be up to 10⁴ times faster due to entropic advantages. mdpi.com

Synthesis from Acetylenic β-Diketones

An alternative route to the thiopyran core involves the cyclization of acetylenic β-diketones. acs.orgresearchgate.netjournalagent.com These precursors, such as 1,5-diarylpent-1-yne-3,5-diones, can be converted into 4H-thiopyran-4-thiones. acs.orgtandfonline.com The synthesis typically involves treating the acetylenic β-diketone with a thionating agent. tandfonline.com

For example, the reaction of 1,5-diaryl-1-yne-3,5-diones with phosphorus pentasulfide has been reported to yield the corresponding 2,6-diaryl-4H-thiopyran-4-thiones. acs.org This transformation provides a direct method for constructing the thiopyran ring with a thione group at the 4-position, which can be a useful handle for further functionalization. The acetylenic β-diketones themselves are accessible through various methods, including the acylation of terminal acetylenes. researchgate.net

Synthesis via Diarylidenecycloalkanones

Diarylidenecycloalkanones and related acyclic compounds serve as valuable 1,5-dielectrophilic precursors for the synthesis of tetrahydrothiopyran-4-ones. A key example is the reaction of dimethyl dibenzalacetonedicarboxylate with hydrogen sulfide (B99878). acs.orgacs.org This reaction, conducted in the presence of a base like sodium acetate, proceeds via a double Michael addition of the sulfide nucleophile to the two α,β-unsaturated carbonyl systems. acs.org

This method produces a mixture of diastereomeric 3,5-bis(carbomethoxy)-2,6-diphenyltetrahydro-4H-thiopyran-4-ones, which can be separated by chromatography. acs.org The stereochemistry of the resulting products is a critical aspect of this synthesis, with both cis- and trans-diphenyl isomers being possible. The less polar isomer has been identified as the trans-diphenyl derivative, which exists predominantly in its enol form. acs.org Similarly, exocyclic α,β-unsaturated ketones, which can be derived from the condensation of cycloalkanones with aromatic aldehydes, are versatile starting materials for a variety of fused and spirocyclic heterocyclic systems through cyclocondensation and cycloaddition reactions. researchgate.net

Multicomponent Reaction Protocols for 4H-Thiopyrans

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing structural elements from all starting materials, are powerful tools in organic synthesis. preprints.org They offer significant advantages, including procedural simplicity, high atom economy, and the ability to generate complex molecules from readily available precursors, aligning with the principles of green chemistry. preprints.orgcore.ac.ukijcce.ac.ir Several MCR protocols have been developed for the efficient synthesis of the 4H-thiopyran scaffold.

A common and effective approach is the one-pot, four-component reaction involving an aldehyde, malononitrile (B47326), carbon disulfide, and a primary amine. nih.gov This method, often catalyzed by a base like triethylamine, proceeds at room temperature and provides highly substituted 4H-thiopyrans in excellent yields with a simple work-up procedure. nih.gov Variations of this reaction have been explored to enhance its environmental friendliness. For instance, an electro-catalyzed version has been developed that uses electricity in place of chemical reagents, proceeding at a constant potential in an undivided cell with lithium perchlorate as a supporting electrolyte. rsc.org Another green adaptation employs glycerol, a biodegradable and benign solvent, allowing the reaction to proceed efficiently without a catalyst. researchgate.net

Another significant MCR strategy is the three-component domino coupling of β-oxodithioesters, aldehydes, and a compound with an active methylene (B1212753) group (like malononitrile or ethyl cyanoacetate). researchgate.net This reaction, promoted by 4-dimethylaminopyridine (B28879) (DMAP), involves a cascade of Knoevenagel condensation, Michael addition, and cyclization, resulting in densely functionalized 4H-thiopyrans. researchgate.net The process is highly regioselective and efficient, creating two carbon-carbon bonds, one carbon-sulfur bond, and a stereocenter in a single operation. researchgate.net

Table 1: Overview of Multicomponent Reactions for 4H-Thiopyran Synthesis
Reaction TypeReactantsCatalyst/Solvent/ConditionsKey FeaturesReference
Four-componentAldehyde, Malononitrile, Carbon Disulfide, Primary AmineTriethylamine / Room TemperatureHigh purity and yields, simple work-up. nih.gov
Four-componentAromatic Aldehyde, Malononitrile, Carbon Disulfide, Primary AmineElectrocatalysis / Lithium PerchlorateEnvironmentally benign, uses electricity instead of chemical reagents. rsc.org
Four-componentAromatic Aldehyde, Malononitrile, Carbon Disulfide, ButylamineGlycerol / 100°CCatalyst-free, uses a green and biodegradable solvent. researchgate.net
Three-componentβ-Oxodithioester, Aldehyde, Malononitrile/CyanoacetateDMAP / Solvent or Solvent-freeHigh atom-economy, forms three new bonds in a single operation. researchgate.net
Three-componentα,β-Unsaturated Ketone, Lawesson's Reagent, Alkyne DienophileMicrowave IrradiationRapid, one-pot synthesis from α,β-unsaturated ketones. core.ac.uk

Derivatization and Functionalization Strategies of the 4H-Thiopyran Ring

Selective Oxidation of the Sulfur Atom: Thiopyran S-Oxides and S-Dioxides Synthesis

The sulfur atom in the 4H-thiopyran ring can be selectively oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones), which are compounds with distinct chemical properties and biological activities. nih.govrsc.org The controlled oxidation of the sulfide to the sulfoxide (B87167) level without further oxidation to the sulfone can be challenging. nih.gov

For the selective synthesis of thiopyran S-oxides, highly chemoselective oxidizing agents are required. Davis's oxaziridine (B8769555) has proven to be particularly effective for this transformation. nih.gov This reagent allows for the clean oxidation of the sulfur atom in molecules like 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, even in the presence of other sensitive functional groups, at temperatures ranging from -78 °C to 0 °C. nih.gov Other methods, such as using hydrogen peroxide (H₂O₂) or trifluoroacetic acid, are also employed for the selective oxidation of sulfides to sulfoxides. ajol.info

The synthesis of thiopyran S,S-dioxides (sulfones) is typically achieved using stronger oxidizing agents or harsher conditions. Peracids are commonly used to oxidize sulfides directly to sulfones. ajol.info Hydrogen peroxide can also be used, often under conditions that promote complete oxidation, to convert thiopyran precursors into their corresponding 1,1-dioxides. smolecule.com These sulfone derivatives are valuable as intermediates in organic synthesis and as target molecules for various applications. rsc.orgacs.org

Table 2: Reagents for Selective Oxidation of the Thiopyran Sulfur Atom
Target ProductOxidizing AgentSubstrate ExampleKey FeaturesReference
Thiopyran S-Oxide (Sulfoxide)Davis's Oxaziridine2,6-Diaryl-4H-tetrahydro-thiopyran-4-oneHigh chemoselectivity, mild conditions, avoids overoxidation. nih.gov
Thiopyran S-Oxide (Sulfoxide)Hydrogen Peroxide (H₂O₂) / Trifluoroacetic acidGeneral SulfidesGeneral method for selective oxidation to sulfoxides. ajol.info
Thiopyran S,S-Dioxide (Sulfone)Hydrogen Peroxide (H₂O₂)Tetrahydrothiopyran-4-oneDirect route to the corresponding sulfone. smolecule.com
Thiopyran S,S-Dioxide (Sulfone)PeracidsGeneral SulfidesStrong oxidizing agents that typically yield sulfones. ajol.info

Introduction of Aryl and Alkyl Substituents

The introduction of various aryl and alkyl groups onto the 4H-thiopyran framework is crucial for modifying its physical, chemical, and biological properties. Several synthetic strategies have been developed to achieve this functionalization.

One effective method for introducing substituents at the C4 position is through the reaction of Grignard reagents with thiopyrylium salt precursors. For example, 4-(4-methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran was successfully synthesized by reacting 4-(4-anisyl)-2,6-diphenyl-thiopyrylium perchlorate with methyl magnesium bromide. nih.gov This approach allows for the direct and controlled installation of alkyl and aryl groups at the sp³-hybridized carbon of the thiopyran ring.

Another powerful and modern technique is the direct C-H arylation of the thiopyran ring system. This has been demonstrated in the synthesis of arylated indeno[2,1-b]thiopyran derivatives. rsc.org This method involves the coupling of thiopyran compounds with aryl halides, offering a direct route to append aryl substituents without the need for pre-functionalized starting materials. rsc.org

Furthermore, the choice of reactants in multicomponent reactions provides an inherent method for introducing a wide variety of substituents. For instance, in the four-component synthesis of 4H-thiopyrans, the use of different aldehydes and primary amines directly translates to diverse aryl and alkyl substitutions on the final heterocyclic ring. nih.gov Similarly, the cyclization of suitably substituted 1,3,3,5-tetraarylpentane-1,5-diones is a classical method to produce 2,4,4,6-tetraaryl-4H-thiopyrans. researchgate.net

Table 3: Methods for Introducing Aryl and Alkyl Substituents
MethodReagentsPosition FunctionalizedExample ProductReference
Grignard ReactionThiopyrylium Salt + Grignard Reagent (e.g., MeMgBr)C44-Methyl-4-aryl-2,6-diphenyl-4H-thiopyran nih.gov
Direct C-H ArylationThiopyran Derivative + Aryl HalideVarious (e.g., C2)2-Aryl-indeno[2,1-b]thiopyran rsc.org
Cyclization1,3,3,5-Tetraarylpentane-1,5-dione + P₄S₁₀/H₂SC2, C4, C62,4,4,6-Tetraphenyl-4H-thiopyran researchgate.net

Synthesis of Fused Polycyclic Thiopyran Systems

Fusing the thiopyran ring with other cyclic systems creates polycyclic and heterocyclic structures with extended π-systems and diverse applications. bohrium.comacs.orgnih.gov These fused systems are often synthesized through intramolecular cyclization or cycloaddition reactions.

A notable one-pot method involves the Pt(II)-catalyzed ring-expansion and 6-endo cyclization of 2,5-di(1-en-3-ynyl)thiophene precursors. bohrium.comacs.orgnih.gov This reaction sequence straightforwardly produces complex thiopyran-fused polycyclic aromatic hydrocarbons (PAHs), where theoretical calculations suggest the ring-expansion occurs before the final cyclization step. bohrium.comnih.gov This work provides a novel synthetic route and expands the diversity of available thiopyran-fused PAHs. acs.orgnih.gov

The hetero-Diels-Alder reaction is another fundamental strategy for constructing thiopyran-fused systems. rsc.orgnih.gov In this approach, a thiocarbonyl compound can act as either the diene or the dienophile. For example, a double in situ thio-Diels-Alder reaction using a 1,4-diene-3-thione derivative with various dienophiles has been used to build a series of fused polycyclic structures based on the thiopyran core. rsc.org The scope of thiopyran-fused heterocycles is extensive, with synthetic methods available for fusion with a variety of rings, including indole, quinoline, pyrimidine, pyridine, and thiophene (B33073). researchgate.net

Green Chemistry Principles in 4H-Thiopyran Synthesis

The application of green chemistry principles to the synthesis of 4H-thiopyrans aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. Several innovative and environmentally benign methods have been reported.

The use of green solvents is a key aspect of this approach. Glycerol, a non-toxic, recyclable, and biodegradable solvent, has been successfully employed as a medium for the catalyst-free, one-pot, multi-component synthesis of 4H-thiopyrans. researchgate.net Deep eutectic solvents (DES), which are also biodegradable and recyclable, have been used to facilitate the efficient synthesis of 4H-thiopyrans under mild, catalyst-free conditions. colab.ws The ease of recovery and reuse of these solvents makes the processes economically and environmentally attractive. colab.ws

Electrosynthesis offers a clean alternative to traditional chemical reagents. An electro-catalyzed multicomponent synthesis of substituted 4H-thiopyrans proceeds with high efficiency using electricity as the driving force, demonstrating excellent atom economy and clean synthesis. rsc.org

The development of green and recyclable catalysts is another important frontier. Cobalt ferrite (B1171679) magnetic nanoparticles, synthesized using a green method with plant extracts, have been used as a catalyst for synthesizing 4H-thiopyran derivatives. rsc.org These nanocatalysts can be easily recovered using a magnet and reused for multiple cycles without significant loss of activity. rsc.org Similarly, triphenylphosphine (B44618) has been used as a recyclable catalyst for the MCR synthesis of 4H-pyrans in an environmentally friendly ethanol-water medium. ijcce.ac.ir

Table 4: Green Chemistry Approaches in 4H-Thiopyran Synthesis
Green PrincipleMethodologyKey AdvantagesReference
Green SolventsMCR in glycerolBiodegradable, non-toxic, recyclable, catalyst-free. researchgate.net
Green SolventsSynthesis in a Deep Eutectic Solvent (DES)Biodegradable, recyclable, mild conditions, catalyst-free. colab.ws
Alternative EnergyElectrocatalysisAvoids chemical reagents, clean synthesis, high atom economy. rsc.org
Green/Recyclable CatalystsCobalt ferrite magnetic nanoparticlesSynthesized via a green method, easily recoverable and reusable. rsc.org
Recyclable CatalystsTriphenylphosphine in aqueous ethanolRecyclable catalyst, environmentally benign solvent system. ijcce.ac.ir

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Diffraction (XRD) for Definitive Solid-State Structure Elucidation

Specific crystallographic data for 4,4-Diphenyl-4H-thiopyran is not available in the searched literature. Therefore, a detailed analysis of its solid-state structure is not possible.

Information regarding the thiopyran ring conformation and its quantitative puckering parameters from X-ray diffraction analysis of this compound has not been reported.

The precise stereochemistry and spatial orientation of the two phenyl substituents at the C4 position of the thiopyran ring have not been determined through single-crystal X-ray analysis.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Experimentally recorded and assigned FT-IR and FT-Raman spectra for this compound were not found. Thus, a specific analysis of its vibrational modes cannot be conducted.

While thiopyran rings are expected to exhibit characteristic C-S stretching and ring deformation modes, the specific frequencies for these vibrations in this compound are unknown.

A detailed assignment of vibrational frequencies for the functional groups present in this compound, particularly those associated with the diphenyl substituents, is not possible without experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for characterizing the solution-state structure of tetraaryl-4H-thiopyrans. Both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous data for confirming the molecular structure and substitution patterns.

Proton NMR spectroscopy is crucial for confirming the regiochemical outcome of synthetic routes leading to 4H-thiopyrans. In syntheses where isomeric products such as 2H- and 4H-thiopyrans can be formed, ¹H NMR allows for clear differentiation and the determination of isomer ratios scielo.org.mx.

For the symmetrical 2,4,4,6-tetraphenyl-4H-thiopyran, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. The protons on the thiopyran ring, H-3 and H-5, are chemically equivalent and appear as a distinct singlet in the spectrum. In a study by Kroulík et al., this signal was observed at approximately 6.26 ppm researchgate.net. The phenyl groups at the C2, C4, and C6 positions produce a complex multiplet in the aromatic region, typically observed between 7.00 and 7.60 ppm researchgate.net.

In cases of asymmetrically substituted analogues, the H-3 and H-5 protons become non-equivalent and typically appear as two distinct doublets, with a small meta-coupling constant on the order of 1.1 Hz, providing further structural confirmation researchgate.net.

Table 1: Representative ¹H NMR Chemical Shifts for 2,4,4,6-Tetraphenyl-4H-thiopyran

Proton Chemical Shift (δ) in ppm Multiplicity
H-3, H-5 ~6.26 Singlet
Aromatic Protons ~7.00 - 7.60 Multiplet

Data sourced from studies on 2,4,4,6-tetraphenyl-4H-thiopyran. researchgate.net

¹³C NMR spectroscopy provides definitive evidence for the carbon framework of tetraaryl-4H-thiopyrans. A complete assignment of the carbon signals is essential for unambiguous structural confirmation.

The spectrum of 2,4,4,6-tetraphenyl-4H-thiopyran displays several key resonances. The most shielded non-aromatic carbon is the unique sp³-hybridized quaternary carbon at the C4 position, which is fundamental to the 4H-thiopyran structure. This signal typically appears significantly upfield. For the tetraphenyl analogue, the C4 signal has been assigned at approximately 57.9 ppm rsc.org.

The sp²-hybridized carbons of the heterocyclic ring, C3 and C5, are observed further downfield in the olefinic region. Due to the symmetry of the tetraphenyl derivative, these carbons are equivalent and their signal is found at around 126.3 ppm rsc.org. The adjacent carbons, C2 and C6, which bear phenyl substituents, are deshielded and resonate at approximately 142.0 ppm rsc.org. The numerous signals for the phenyl substituents appear in the characteristic aromatic region between approximately 125 and 144 ppm.

Table 2: Assigned ¹³C NMR Chemical Shifts for 2,4,4,6-Tetraphenyl-4H-thiopyran

Carbon Atom Chemical Shift (δ) in ppm
C4 ~57.9
C3, C5 ~126.3
C2, C6 ~142.0
C-Phenyl (ipso, C4-subst.) ~143.9
C-Phenyl (ipso, C2/C6-subst.) ~139.1
Aromatic Carbons ~125 - 129

Complete assignment performed using 2D NMR techniques on 2,4,4,6-tetraphenyl-4H-thiopyran. rsc.org

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of 4H-thiopyran derivatives. Electron Impact (EI) and Electrospray Ionization (ESI) are common methods used for this purpose.

Reaction Mechanisms and Photochemical Behavior of 4,4 Diphenyl 4h Thiopyran Systems

Photochemical Transformations and Molecular Rearrangements

The absorption of UV radiation by 4,4-diphenyl-4H-thiopyran systems initiates a cascade of photochemical events, leading to significant molecular restructuring. These transformations are of interest for their mechanistic complexity and potential applications in molecular switches and optical materials.

Di-π-Methane Rearrangement in 4H-Thiopyrans

A key photochemical reaction observed in 4H-thiopyran systems is the di-π-methane rearrangement. acs.orgwikipedia.org This process involves the rearrangement of a molecule containing two π-systems separated by a saturated carbon atom, which in the case of this compound, leads to the formation of a cyclopropane (B1198618) ring fused to the thiopyran core. wikipedia.orgscribd.com

The di-π-methane rearrangement of 4H-thiopyrans typically proceeds through a triplet excited state. scribd.comresearchgate.net Upon absorption of light, the molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to the more stable triplet state (T1). rsc.orglibretexts.org This triplet state is a diradical species, which is the key intermediate for the subsequent rearrangement. grafiati.com The reaction mechanism involves the formation of a bridged diradical intermediate, followed by cyclization and subsequent bond reorganization to yield the final photoproduct, a 2-thiabicyclo[3.1.0]hexene derivative. researchgate.netrsc.org The involvement of a triplet state is often confirmed by sensitization experiments, where the reaction is initiated by a triplet sensitizer (B1316253) like acetone. wikipedia.orgcdnsciencepub.com

The efficiency and outcome of the di-π-methane rearrangement are significantly influenced by the electronic nature of the substituents on the thiopyran ring. sci-hub.box Studies on various substituted this compound derivatives have shown that both electron-donating and electron-withdrawing groups can affect the reaction rates and the stability of the intermediates. sci-hub.boxd-nb.info For instance, the presence of electron-donating groups, such as methoxy (B1213986) groups on the phenyl rings at the 2- and 6-positions, can influence the regioselectivity of the rearrangement. tandfonline.com Similarly, the nature of the groups at the 4-position also plays a crucial role; aryl groups are observed to migrate in preference to alkyl groups. tandfonline.comnih.gov

Table 1: Effect of Substituents on the Photorearrangement of 4H-Thiopyrans

Compound Substituents Observation Reference
4,4-Diphenyl-2,6-di(p-methoxyphenyl)-4H-thiopyran-1,1-dioxidep-Methoxyphenyl at C2 and C6High regioselectivity in photorearrangement. tandfonline.com
4-Alkyl-2,4,6-triphenyl-4H-thiopyransAlkyl and Phenyl at C4Only aryl groups rearrange; no alkyl group migration is observed. sci-hub.boxtandfonline.com
4-Methyl-2,4,6-triphenyl-4H-thiopyranMethyl and Phenyl at C4In solution, undergoes rearrangement to 4-methyl-2,3,6-triphenyl-2H-thiopyran. rsc.orgnih.gov

The regioselectivity of the di-π-methane rearrangement in unsymmetrically substituted 4H-thiopyrans is a critical aspect of their photochemistry. The preferential migration of one aryl group over another is determined by the relative stability of the resulting radical intermediates. wikipedia.org For example, in 4-(4-bromophenyl)-2,4,6-triphenyl-4H-thiopyran, both phenyl and bromophenyl migrated products are formed in comparable yields. rsc.org The oxidation state of the sulfur atom also plays a significant role in directing the rearrangement. Direct photolysis of 4,4-diphenyl-γ-thiopyran yields a mixture of products, whereas its corresponding 1,1-dioxide derivative rearranges with higher selectivity. cdnsciencepub.com Control over the regioselectivity can be achieved by careful selection of substituents and reaction conditions, which is crucial for the synthesis of specific photoproducts. tandfonline.comsmolecule.com

Photoisomerization Between 2H- and 4H-Thiopyran Isomers

Upon irradiation, 4H-thiopyrans can undergo photoisomerization to the corresponding 2H-thiopyran isomers. sci-hub.boxtandfonline.comtandfonline.com This transformation often occurs subsequently to the initial di-π-methane rearrangement. For instance, the initially formed 2-thiabicyclo[3.1.0]hex-3-ene from 2,4,4,6-tetraphenyl-4H-thiopyran can further transform into 2,3,4,6-tetraphenyl-2H-thiopyran. rsc.org This isomerization can be influenced by the solvent polarity, with faster reactions and higher yields observed in more polar solvents like methanol (B129727) compared to nonpolar solvents like benzene (B151609). tandfonline.com The isomerization between 2H- and 4H-thiopyrans can also be influenced by catalysts, such as thiopyrylium (B1249539) ions, which can facilitate the equilibrium between the two isomeric forms. tandfonline.com

Photochromic Properties and Color Changes in 4H-Thiopyrans

Certain this compound derivatives exhibit photochromism, a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. tandfonline.comtandfonline.com Upon irradiation with UV light, these compounds can develop color, which then fades upon heating or exposure to visible light. researchgate.net This phenomenon is attributed to the formation of colored intermediates, such as a six-membered ylide or a 3,5-bridged isomer. rsc.orgtandfonline.com For example, 2,4,4,6-tetraphenyl-4H-thiopyran exhibits a photochemical color change in the solid state. rsc.org The study of these photochromic properties is relevant for the development of materials for optical data storage and other light-sensitive applications. tandfonline.com

Isomerization Equilibria and Dynamics

The stability and interconversion of thiopyran isomers are fundamental to understanding their reactivity. The equilibrium between 2H- and 4H-thiopyran forms is influenced by the substitution pattern on the heterocyclic ring.

Factors Governing 2H-/4H-Thiopyran Equilibrium

The relative stability of 2H- and 4H-thiopyrans is dictated by thermodynamics, with the substitution pattern playing a critical role. In many cases, the 4H-isomer is the thermodynamically favored product in syntheses, but it can undergo isomerization to the 2H-form, particularly under thermal conditions. rsc.org

A kinetic study on the isomerization of 2,4,6-triphenyl-4H-thiopyran to 2,4,6-triphenyl-2H-thiopyran in dimethylformamide demonstrated that the reaction follows first-order kinetics. researchgate.net This suggests a mechanism where the 4H-isomer rearranges to the more stable conjugated 2H-isomer.

The direction of nucleophilic attack on related thiopyrylium salts also provides insight into this equilibrium. The reduction of 2,4,6-triphenylthiopyrylium (B12475331) salts with reagents like lithium aluminum hydride (LiAlH₄) yields a mixture of the corresponding 2H- and 4H-thiopyrans. rsc.org For instance, the reduction of 2,4,6-triphenylthiopyrylium iodide resulted in a 1:9 ratio of 2H- to 4H-thiopyrans, indicating that the 4H-isomer is the major product under these specific reductive conditions. rsc.org Conversely, reactions with certain Grignard reagents can favor the formation of the 2H-isomer. The reaction of 2,4,6-triphenylthiopyrylium salts with methyl- or ethylmagnesium bromide produces a mixture of 2H- and 4H-thiopyrans in a 3:1 ratio. rsc.org

This demonstrates that while the 4H-thiopyran may be a common starting point or product, its conversion to the 2H-isomer is a key dynamic pathway influenced by reaction conditions and the nature of substituents.

Table 1: Kinetic Parameters for the Isomerization of 2,4,6-Triphenyl-4H-thiopyran Data from a kinetic study on the isomerization to 2,4,6-triphenyl-2H-thiopyran.

Parameter Value
Rate Equation kt = 2.85 × 107 e-15820±110/RT
Reaction Order First-order

Source: researchgate.net

Redox Chemistry of Thiopyran Derivatives

The sulfur atom in the thiopyran ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives exhibit unique reactivity, including undergoing elimination reactions.

Formation of Sulfoxides and Sulfones

The oxidation of the sulfide (B99878) group in thiopyrans is a common transformation that can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. jchemrev.com This process is central to modifying the electronic properties and reactivity of the thiopyran ring. The synthesis of these derivatives often involves the use of common oxidizing agents.

Selective oxidation to the sulfoxide can be achieved by carefully controlling the stoichiometry of the oxidant. organic-chemistry.org For instance, using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) typically favors sulfoxide formation. nih.govresearchgate.net Further oxidation of the sulfoxide, or direct oxidation of the initial sulfide with an excess of the oxidizing agent, yields the corresponding sulfone. jchemrev.comnih.gov

The synthesis of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide (a sulfone) highlights the accessibility of these oxidized structures. acs.org In the context of related tetrahydro-4H-thiopyran-4-ones, oxidation has been shown to produce both sulfoxides and sulfones, which can serve as precursors for other transformations. nih.govresearchgate.net

Table 2: Common Reagents for Sulfide Oxidation

Reagent Product Selectivity Notes
Hydrogen Peroxide (H₂O₂) (1 equiv.) Sulfoxide Stoichiometric control is crucial for selectivity. organic-chemistry.org
Hydrogen Peroxide (H₂O₂) (excess) Sulfone Drives the reaction to the highest oxidation state. researchgate.net
m-CPBA Sulfoxide/Sulfone A common and effective reagent for both steps. nih.gov
Sodium metaperiodate (NaIO₄) Sulfoxide Often used for selective oxidation to the sulfoxide. jchemrev.com
Oxone® Sulfone A powerful oxidant for converting sulfides directly to sulfones. jchemrev.com

Source: jchemrev.comorganic-chemistry.orgnih.govresearchgate.net

Mechanistic Aspects of Beta-Elimination from Oxidized Thiopyrans

The oxidation of the sulfur atom to a sulfoxide or sulfone significantly increases its electron-withdrawing character. This electronic change facilitates β-elimination reactions, a process where atoms or groups are removed from adjacent α and β carbons to form a double bond. aakash.ac.in In oxidized thiopyran systems, this reaction can lead to ring-opening.

The mechanism involves the abstraction of a proton from the carbon atom in the β-position relative to the oxidized sulfur group (the sulfoxide or sulfone). nih.govaakash.ac.in The resulting electron pair forms a new π-bond, leading to the cleavage of the carbon-sulfur bond (the α-β bond), as the sulfinyl (sulfoxide) or sulfonyl (sulfone) group acts as the leaving group. libretexts.orgwordpress.com

This pathway has been proposed for 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides, where S-oxidation is suggested to facilitate a β-elimination that regenerates the parent diarylideneacetones (DAAs) and releases sulfenic acid. nih.gov This reactivity highlights the potential of oxidized thiopyrans to act as precursors that can release other molecules through a programmed elimination cascade. The general requirement for β-elimination is the presence of a hydrogen atom on the β-carbon and a suitable leaving group on the α-carbon, a role fulfilled by the oxidized sulfur heterocycle. libretexts.org

Reaction Pathways in Thiopyrylium Salt Transformations

Thiopyrylium salts are the aromatic, cationic analogues of thiopyrans. The transformation between 4H-thiopyrans and thiopyrylium salts is a key aspect of their chemistry, proceeding in both directions.

The conversion of a 4H-thiopyran to a thiopyrylium salt is an oxidation process that results in an aromatic ring system. This can be achieved through dehydrogenation, often via hydride abstraction. rsc.orgthieme-connect.de For example, 4H-thiopyran intermediates formed during ring synthesis can disproportionate, leading to the formation of both the aromatic thiopyrylium salt and reduced products like dihydro- or tetrahydrothiopyrans. thieme-connect.de

Conversely, thiopyrylium salts are excellent electrophiles and readily react with a variety of nucleophiles. rsc.org These reactions convert the aromatic cationic ring back into a neutral thiopyran. The site of nucleophilic attack (at the C-2/6 or C-4 position) determines whether a 2H- or 4H-thiopyran is formed.

Reduction: Treatment with hydride donors like LiAlH₄ reduces thiopyrylium salts to a mixture of 2H- and 4H-thiopyrans. The product ratio is influenced by the substitution pattern on the ring. rsc.org

Reaction with C-Nucleophiles: Grignard reagents and other organometallic compounds attack the thiopyrylium ring to form new carbon-carbon bonds, also yielding mixtures of 2H- and 4H-thiopyran isomers. rsc.org

The reaction of 2,4,6-triphenylthiopyrylium salts serves as a well-documented example of these transformations. rsc.org

Table 3: Products from Nucleophilic Addition to 2,4,6-Triphenylthiopyrylium Salts

Nucleophilic Reagent Product(s) Product Ratio (2H:4H)
LiAlH₄ (on iodide salt) 2,4,6-Triphenyl-2H-thiopyran & 2,4,6-Triphenyl-4H-thiopyran 1 : 9
MeMgBr or EtMgBr 2-Alkyl-2,4,6-triphenyl-2H-thiopyran & 4-Alkyl-2,4,6-triphenyl-4H-thiopyran 3 : 1

Source: rsc.org

Theoretical and Computational Chemistry Studies of 4,4 Diphenyl 4h Thiopyran

Theoretical and computational chemistry provide profound insights into the behavior of molecules, elucidating properties and reaction dynamics that are often challenging to observe experimentally. For 4,4-Diphenyl-4H-thiopyran, these methods are crucial for understanding its electronic nature, stability, and reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The 4H-thiopyran framework is a valuable scaffold in the construction of more complex heterocyclic systems. rsc.org Its derivatives serve as key intermediates and building blocks in various synthetic methodologies, including multi-component reactions (MCRs). A notable example is the facile one-pot synthesis of substituted 4H-thiopyrans by reacting aldehydes, malononitrile (B47326), carbon disulfide, and primary amines. nih.gov This method is valued for its high yields, simple work-up procedure, and short reaction times, demonstrating the utility of forming the thiopyran ring as a core structure for further elaboration. nih.gov

Synthetic strategies such as the Hantzsch-like synthesis, which utilizes cyanothioacetamide as a starting component, allow for the creation of functionalized 4H-thiopyrans under mild conditions. rsc.org Furthermore, the 4H-thiopyran ring can be accessed through the cyclization of suitably substituted 1,3,3,5-tetraarylpentane-1,5-diones. researchgate.net The stability and reactivity of the thiopyran core make it a reliable platform for synthesizing a diverse range of organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

Development of Optoelectronic Materials

The sulfur heteroatom and the potential for extended π-conjugation make thiopyran derivatives attractive candidates for optoelectronic applications. bohrium.com The incorporation of the thiopyran moiety influences the electronic properties of molecules, which is crucial for their function in electronic devices. nih.gov

Derivatives of thiopyran are investigated for their utility in organic light-emitting diodes (OLEDs). chemimpex.com The molecular structure can be tailored to create materials with specific functions, such as hole-transporting materials (HTMs) or emitters. For instance, dithieno[3,2-b:2′,3′-d]pyran (DTP) units, which contain a fused thiophene (B33073) and pyran ring system, are considered valuable building blocks for optoelectronic devices. wiley.com These structures can exhibit high hole mobility and favorable film-forming properties. wiley.com

Research has shown that modifying the core structure, for example by introducing triphenylamine (B166846) arms or fluorine substituents, can effectively tune the HOMO/LUMO energy levels. wiley.com This tuning is critical for matching the energy levels within an OLED device to ensure efficient charge injection and transport, ultimately leading to improved device performance. While much research focuses on pyran and fused thiophene-pyran systems, the underlying principles of tuning electronic properties via structural modification are directly applicable to 4,4-diphenyl-4H-thiopyran derivatives. chemimpex.comwiley.com

Table 1: Performance of Dithienopyran (DTP)-Based Hole-Transporting Materials in Perovskite Solar Cells (PSCs) This table presents data for related dithienopyran structures, illustrating the potential of pyran- and thiopyran-based cores in optoelectronic devices.

HTM DerivativeVoc (V)Jsc (mA cm-2)FF (%)PCE (%)Source
Me-H 1.0824.5471.8119.03 wiley.com
Ph-H 1.0924.7773.0719.73 wiley.com
CF3-mF ---23.41 wiley.com
CF3-oF ---24.13 wiley.com

The thiopyran ring system is a component in the design of photoresponsive and photochromic materials. These materials can undergo reversible changes in their properties upon exposure to light. researchgate.net Functionalized 2,4,4,6-tetraphenyl-4H-thiopyrans have been synthesized and studied for their photocoloration behavior. researchgate.net It was observed that certain derivatives exhibit blue or green coloration under UV irradiation, a property that is dependent on the substitution pattern on the thiopyran ring and the attached phenyl groups. researchgate.net

This photoresponsive behavior is often linked to photoisomerization, where light induces a transformation between two different structural forms with distinct absorption spectra. researchgate.net This principle is utilized in creating materials for applications such as photoresists in electronics and advanced coatings. chemimpex.comvulcanchem.com For example, polymers incorporating photoresponsive units, such as a poly(N-isopropylacrylamide-co-spironaphthoxazine methacryloyl-co-allyl-2-(2,6-bis((E)-4-(diphenylamino)styryl)-4H-pyran-4-ylidene)-2-cyanoacetate) random copolymer, demonstrate phase separation induced by UV light. researchgate.net This highlights the potential of integrating thiopyran-based structures into smart materials that respond to external light stimuli. researchgate.net

Applications in Advanced Polymeric and Coating Materials

The this compound moiety is investigated for incorporation into advanced polymers and coatings to impart specific thermal, mechanical, or optical properties. chemimpex.com The stability and reactivity of the thiopyran structure allow it to be integrated into polymer backbones or as pendant groups. chemimpex.com Photoresponsive polymers containing pyran-ylidene derivatives have been developed, where the photo-induced structural changes of the chromophore can alter the physical properties of the entire polymer, such as solubility or phase behavior. researchgate.net

In the field of coatings, thiopyran derivatives are mentioned in patents for infrared-sensitive imaging compositions, suggesting their use in creating layers for photolithography or other patterning processes. justia.comgoogle.com These applications leverage the unique photochemical properties of the thiopyran ring to create materials suitable for the electronics industry and other high-technology fields. chemimpex.com

Exploration in Supramolecular Chemistry and Molecular Recognition

The defined three-dimensional structure of thiopyran derivatives makes them excellent candidates for use as subunits in supramolecular chemistry. They can be incorporated into larger, more complex architectures designed for molecular recognition and sensing.

The synthesis of macrocycles and podands—acyclic molecules with multiple binding arms—often incorporates heterocyclic units to create specific binding cavities for ions or small molecules. asianpubs.orgacs.org Research has demonstrated the synthesis of new podand and crown ether derivatives starting from 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. mdpi.com By reacting this precursor with various nucleophiles like o-nitrophenol, 8-hydroxyquinoline, or triethyleneglycol, researchers have successfully created complex podands. mdpi.com

These sulfur- and oxygen-containing podands and macrocycles are studied for their ability to selectively complex with metal cations. asianpubs.orgtandfonline.com The heteroatoms within the structure act as donor sites for metal coordination. The specific geometry and rigidity of the diphenyl-4H-pyran unit help to pre-organize the binding sites, which can lead to enhanced selectivity for certain ions, making these compounds potentially useful for ion sensing, selective extraction, or transport applications. asianpubs.orgmdpi.com

Future Perspectives and Research Challenges

Emerging Green Synthetic Methodologies for 4H-Thiopyrans

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 4H-thiopyrans, including 4,4-diphenyl-4H-thiopyran, the focus is shifting towards greener alternatives that minimize waste, avoid hazardous reagents, and improve energy efficiency.

One promising approach is the use of one-pot, multi-component reactions (MCRs). nih.govdntb.gov.ua These reactions offer significant advantages by combining multiple starting materials in a single step, which reduces purification steps and solvent usage. For instance, a facile and convenient method for synthesizing substituted 4H-thiopyrans involves the reaction of aldehydes, malononitrile (B47326), carbon disulfide, and primary amines at room temperature, catalyzed by triethylamine. nih.gov This method boasts high yields, a simple work-up procedure, and short reaction times. nih.gov Another green approach utilizes glycerol, a biodegradable and benign solvent, for the catalyst-free synthesis of 4H-thiopyrans. researchgate.net This method is not only environmentally friendly but also uses inexpensive reagents. researchgate.net

The use of deep eutectic solvents (DES) is another innovative green strategy. A DES based on choline (B1196258) chloride and urea (B33335) has been successfully employed for the synthesis of 4H-thiopyrans, offering mild reaction conditions and recyclability of the solvent. colab.ws Furthermore, catalyst systems like triphenylphosphine (B44618) (PPh3) have been shown to be effective and reusable for the synthesis of 4H-pyran derivatives, a methodology that could be adapted for their thiopyran analogues. researchgate.net

Future research in this area will likely focus on:

Developing novel MCRs with even higher atom economy.

Exploring a wider range of biodegradable solvents and catalysts.

Utilizing flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and reduce energy consumption. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. Advanced spectroscopic techniques are poised to play a significant role in the study of this compound synthesis.

Fluorescent probes based on dicyanomethylene-4H-pyran (DCM), a structurally related compound, have demonstrated significant potential for sensing various analytes, including ions and reactive oxygen species. nih.gov These probes often operate via an intramolecular charge transfer (ICT) mechanism, where the interaction with the target analyte triggers a change in fluorescence. nih.gov For instance, a dicyanomethylene-4H-pyran-based probe was developed for the detection of hydrogen peroxide, exhibiting a "turn-on" fluorescence response. rsc.org Similar principles could be applied to develop probes for monitoring the formation or transformation of this compound.

Future research directions include:

The design of specific fluorescent probes that can selectively bind to intermediates or the final this compound product.

The integration of spectroscopic probes into continuous flow reactors for real-time process control.

The application of techniques like Raman spectroscopy and process analytical technology (PAT) to gain deeper insights into reaction kinetics and mechanisms.

High-Throughput Computational Screening for Novel this compound Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery of new molecules with desired properties. High-throughput computational screening (HTS) allows for the rapid evaluation of large virtual libraries of compounds, identifying promising candidates for synthesis and experimental testing.

For this compound, HTS can be employed to predict various properties of its derivatives, such as their electronic structure, photophysical characteristics, and potential biological activity. By systematically modifying the substituents on the thiopyran ring and the phenyl groups, it is possible to create a vast chemical space for exploration. For example, computational studies have been used to understand the structure-property relationships in 4H-pyran derivatives for applications like dye-sensitized solar cells. rsc.org These methods can be directly applied to the thiopyran analogues.

Key challenges and future opportunities in this area include:

Developing more accurate and efficient computational models to predict a wider range of properties.

Integrating machine learning and artificial intelligence to guide the design of novel derivatives with optimized characteristics. bham.ac.uk

Combining computational screening with automated synthesis platforms to create a closed-loop discovery cycle.

Tailoring Photochemical Properties for Specific Optoelectronic Applications

The unique electronic structure of the thiopyran ring, combined with the presence of the diphenyl groups, endows this compound with interesting photochemical properties. These properties can be fine-tuned through chemical modification to create materials for specific optoelectronic applications.

Derivatives of the related 2,6-diphenyl-4H-thiopyran-4-one have shown potential as fluorescent dyes and in the development of organic light-emitting diodes (OLEDs). chemimpex.com The thiopyran structure contributes to their photochemical activity. chemimpex.com Similarly, 4H-pyran-based chromophores have been investigated for their nonlinear optical (NLO) properties, which are influenced by the molecular architecture and the nature of electron donor and acceptor groups. acs.org The introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. rsc.org

Future research will likely focus on:

Synthesizing a broader range of this compound derivatives with tailored absorption and emission profiles.

Investigating their potential in applications such as organic photovoltaics (OPVs), photodetectors, and as components of photochromic and mechanofluorochromic materials. researchgate.net

Understanding the fundamental photophysics of these compounds through advanced spectroscopic and computational methods.

Integration of this compound into Multifunctional Materials Architectures

The integration of this compound units into larger, multifunctional materials represents a significant step towards creating advanced materials with novel properties. This can be achieved by incorporating the thiopyran moiety into polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs).

The versatility of the thiopyran scaffold allows for its use as a building block in the synthesis of more complex molecules and polymers. chemimpex.com For example, 4H-pyran derivatives have been used to create materials with aggregation-induced emission (AIE) and mechanofluorochromic (MFC) properties. researchgate.net These concepts can be extended to this compound to develop smart materials that respond to external stimuli.

Future research in this domain will explore:

The synthesis of polymers containing the this compound unit in the main chain or as a side group.

The design and synthesis of MOFs and COFs incorporating this compound-based linkers for applications in gas storage, separation, and catalysis. bham.ac.uk

The development of hybrid materials that combine the properties of this compound with other functional components, such as nanoparticles or other organic dyes.

Q & A

Q. What are the established synthetic routes for 4,4-Diphenyl-4H-thiopyran, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis of this compound typically involves cyclization of 1,5-diketones or thioketones with sulfur-containing reagents. For example, substituted thiopyrans are synthesized via [4+2] cycloaddition or acid-catalyzed intramolecular cyclization . Optimization includes:
  • Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.
  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance reaction rates and regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while toluene or THF minimizes side reactions .
    Yield monitoring via TLC/HPLC and post-synthesis purification (column chromatography or recrystallization) is critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The thiopyran ring protons resonate at δ 2.5–3.5 ppm (ring CH₂) and δ 6.0–7.5 ppm (aromatic protons). Coupling constants (J ≈ 5–6 Hz) confirm the chair conformation .
  • IR : The C=S stretch appears at 600–700 cm⁻¹, while aromatic C-H stretches are observed at 3000–3100 cm⁻¹ .
    Cross-validation with X-ray crystallography (e.g., C27H26S derivatives) provides definitive confirmation of bond lengths and angles .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Challenges include:
  • Low solubility : Use high-boiling solvents (e.g., DCM/EtOAc mixtures) for recrystallization.
  • Co-elution with byproducts : Gradient elution in column chromatography (silica gel, hexane/EtOAc) improves separation .
  • Oxidative degradation : Purge solvents with nitrogen and store products under argon .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the conformational dynamics of this compound?

  • Methodological Answer :
  • Steric effects : Bulky substituents (e.g., 4-alkyl groups) enforce chair conformations, as seen in X-ray structures of 4-ethyl-3,5-dimethyl derivatives .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) reduce ring puckering by stabilizing planar transition states. Computational studies (DFT/B3LYP/6-31G*) quantify energy barriers for ring flipping .
  • Dynamic NMR : Variable-temperature NMR detects conformational exchange; coalescence temperatures correlate with substituent bulkiness .

Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Use software like GAMESS to model frontier molecular orbitals (FMOs). The HOMO localization on sulfur predicts reactivity at the thiopyran ring .
  • Reactivity indices : Fukui functions (nucleophilic/electrophilic) identify susceptible positions. For example, C-2 and C-6 are prone to electrophilic attack due to higher electron density .
  • Solvent effects : Include PCM models to simulate solvent polarity’s impact on transition states .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Data triangulation : Compare NMR/IR with published crystallographic data (e.g., CCDC entries) to validate assignments .
  • Error analysis : Quantify instrument-specific uncertainties (e.g., ±0.01 ppm for NMR shifts) and statistically analyze replicate measurements .
  • Collaborative validation : Cross-check results with independent labs using standardized protocols (e.g., JOC guidelines) .

Q. What role does this compound play in designing sulfur-containing heterocycles for materials science applications?

  • Methodological Answer :
  • Photophysical tuning : Introduce electron-donating/withdrawing groups to modulate bandgap energies (e.g., for OLEDs). UV-Vis and cyclic voltammetry track changes in HOMO-LUMO gaps .
  • Coordination chemistry : Sulfur’s lone pairs enable metal complexation (e.g., with Pd or Ru) for catalytic applications. XPS and single-crystal XRD confirm binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.